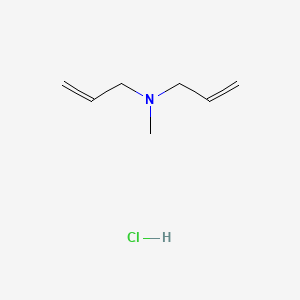![molecular formula C10H9N3O3 B8632044 2-(3-Acetylpyrazolo[3,4-c]pyridin-1-yl)acetic acid](/img/structure/B8632044.png)
2-(3-Acetylpyrazolo[3,4-c]pyridin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Acetylpyrazolo[3,4-c]pyridin-1-yl)acetic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetylpyrazolo[3,4-c]pyridin-1-yl)acetic acid typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. Trifluoracetic acid is often used as a catalyst in these reactions . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyrazolopyridine structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Acetylpyrazolo[3,4-c]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(3-Acetylpyrazolo[3,4-c]pyridin-1-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-(3-Acetylpyrazolo[3,4-c]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms.
Pyrazolo[4,3-c]pyridines: Another class of pyrazolopyridines with a different fusion pattern of the pyrazole and pyridine rings.
Pyrazolo[1,5-a]pyridines: These compounds also belong to the pyrazolopyridine family but have a distinct ring fusion.
Uniqueness
2-(3-Acetylpyrazolo[3,4-c]pyridin-1-yl)acetic acid is unique due to its specific substitution pattern and the presence of an acetyl group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H9N3O3 |
|---|---|
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
2-(3-acetylpyrazolo[3,4-c]pyridin-1-yl)acetic acid |
InChI |
InChI=1S/C10H9N3O3/c1-6(14)10-7-2-3-11-4-8(7)13(12-10)5-9(15)16/h2-4H,5H2,1H3,(H,15,16) |
Clave InChI |
XBODEDRUFPRPCV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NN(C2=C1C=CN=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Chloro-5-(1,3-dioxolan-2-yl)-2-pyridinyl]methanol](/img/structure/B8631970.png)



![2-[2,3-Difluoro-4-(octyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B8631999.png)

![1H-Inden-1-one, 2-[[4-(diethylamino)-2-methylphenyl]methylene]-2,3-dihydro-](/img/structure/B8632009.png)







